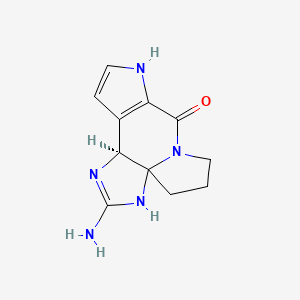
油菜籽油
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rapeseed oil, derived from the seeds of the Brassica napus plant, is one of the oldest known vegetable oils. It is widely used both as an edible oil and for industrial purposes. Historically, rapeseed oil was limited in its use due to the presence of erucic acid and glucosinolates, which imparted a bitter taste and were considered harmful in large quantities . modern cultivars have been bred to contain lower levels of these compounds, making the oil safer for consumption .
科学研究应用
Rapeseed oil has a wide range of applications in scientific research:
作用机制
Target of Action
Rapeseed oil, also known as canola oil, is primarily composed of unsaturated fatty acids, particularly polyunsaturated fatty acids . These fatty acids are the primary targets of rapeseed oil, and they play a crucial role in various physiological processes, including energy production, cell membrane structure, and signaling pathways .
Mode of Action
Rapeseed oil interacts with its targets—fatty acids—through dietary intake and digestion. Once ingested, the unsaturated fatty acids in rapeseed oil are metabolized and incorporated into various biochemical processes. For instance, they can be used as an energy source or integrated into cell membranes, influencing their fluidity and function .
Biochemical Pathways
Rapeseed oil affects several biochemical pathways. The unsaturated fatty acids in rapeseed oil are involved in the biosynthesis of fatty acids, where they play a role in the formation of complex lipids . Additionally, these fatty acids can influence the Calvin cycle, a key process in photosynthesis . The oil also impacts the lipid oxidation process, which is crucial for energy production .
Pharmacokinetics
The pharmacokinetics of rapeseed oil primarily involve its digestion, absorption, and metabolism. Upon ingestion, the oil is broken down in the digestive tract, and the fatty acids are absorbed into the bloodstream. These fatty acids are then transported to various tissues, where they are metabolized and used in different physiological processes .
Result of Action
The molecular and cellular effects of rapeseed oil are diverse. The unsaturated fatty acids in the oil can modulate cell membrane structure and function, influence signaling pathways, and provide energy for cellular processes . Additionally, rapeseed oil has been associated with various health benefits, including anti-microbial, anti-inflammatory, anti-obesity, anti-diabetic, anti-cancer, neuroprotective, and cardioprotective effects .
Action Environment
Environmental factors can influence the action of rapeseed oil. For instance, the oil’s efficacy can be affected by the climatic conditions where the rapeseed is grown . Abiotic stresses such as temperature, light, pH, water availability, and soil nutrient content can impact the oil’s composition and, consequently, its physiological effects . Therefore, understanding these environmental influences is crucial for optimizing the use of rapeseed oil.
准备方法
Synthetic Routes and Reaction Conditions: Rapeseed oil is primarily extracted through mechanical pressing and solvent extraction. The seeds are first cleaned and preconditioned, followed by flaking and cooking. The oil is then extracted using screw pressing or solvent extraction methods .
Industrial Production Methods:
化学反应分析
Rapeseed oil undergoes various chemical reactions, including:
Hydrogenation: This process involves the addition of hydrogen to the unsaturated fatty acids in rapeseed oil, converting them into saturated fats.
Transesterification: This reaction involves the conversion of rapeseed oil into biodiesel by reacting it with an alcohol (usually methanol) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Oxygen, light, heat.
Hydrogenation: Hydrogen gas, nickel catalyst, high temperature.
Transesterification: Methanol, sodium hydroxide or potassium hydroxide as catalysts, moderate temperature.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, ketones.
Hydrogenation: Saturated fats.
Transesterification: Fatty acid methyl esters (biodiesel), glycerol.
相似化合物的比较
- Sunflower oil
- Flaxseed oil
- Sesame oil
Rapeseed oil’s unique composition and versatility make it a valuable compound in various fields, from culinary uses to industrial applications and scientific research.
属性
CAS 编号 |
8002-13-9 |
|---|---|
分子量 |
0 |
同义词 |
RAPESEED OIL; rapedoil; Rapeoil; rapeseedoilfrombrassicarapa; AKOREX L; LIPEX CANOLA-U; BRASSICA NAPUS OIL; CANOLA OIL |
产品来源 |
United States |
Q1: Can rapeseed oil be used as engine fuel directly?
A1: While rapeseed oil presents potential as a biofuel, its direct use in unmodified diesel engines is limited by its high viscosity. [, ] Research shows that blending rapeseed oil with diesel fuel or alcohols like ethanol and 1-butanol can improve its properties, making it more suitable for engines. [, , ]
Q2: How does the addition of antioxidants affect the stability of rapeseed oil during storage?
A2: The addition of antioxidants, such as Baynox, significantly improves the oxidation stability of rapeseed oil during storage. Studies show that increasing the concentration of Baynox enhances its protective effect, with 600 mg.kg−1 maintaining oxidation stability above 6 hours even after 510 days. []
Q3: Does refining impact the rheological properties of rapeseed oil?
A3: Yes, refining processes like degumming, deacidification, bleaching, and deodorization impact the rheological properties of rapeseed oil. While fatty acid composition remains largely unchanged, viscosity changes are observed due to the removal of trace elements. [] Refined rapeseed oil exhibits Newtonian fluid behavior under a wide range of shear rates. []
Q4: What is the primary fatty acid component of rapeseed oil?
A4: Oleic acid is the predominant fatty acid in rapeseed oil, typically comprising around 65%. [] The ratio of linoleic acid to α-linolenic acid is approximately 2:1. []
Q5: How does the fatty acid profile of rapeseed oil differ from other common oils like soybean oil?
A5: While both oils are unsaturated, rapeseed oil generally contains a higher proportion of monounsaturated fatty acids (primarily oleic acid), while soybean oil has a higher proportion of polyunsaturated fatty acids (linoleic and linolenic acid). [, , ]
Q6: Does the fatty acid composition of rapeseed oil impact its susceptibility to oxidation?
A6: Yes, the high levels of polyunsaturated fatty acids in rapeseed oil make it susceptible to oxidation. This susceptibility can be mitigated by adding antioxidants or reducing the PUFA content through genetic modification. [, , ]
Q7: Can the fatty acid composition of rapeseed oil be modified to enhance its properties?
A7: Yes, genetic modification techniques can be used to alter the fatty acid profile of rapeseed oil. For instance, reducing the activity of specific desaturase enzymes can lower the levels of polyunsaturated fatty acids, enhancing the oil's thermal stability and making it more suitable for industrial applications. []
Q8: How does the canolol content in rapeseed oil change with steam explosion pretreatment?
A8: Steam explosion pretreatment significantly increases the canolol content in rapeseed oil. At a pressure of 1.0 MPa, a 52-fold increase in canolol content was observed compared to un-pretreated oil. []
Q9: How does the storage of rapeseed oil and rapeseed oil methyl ester (RME) affect their biodegradability?
A9: Storage can affect the biodegradability of both rapeseed oil and RME. Changes in fuel characteristics during storage, such as an increase in acid number, can influence the biodegradation process. []
Q10: Can rapeseed oil or its derivatives have negative environmental impacts?
A10: While generally considered biodegradable, rapeseed oil and RME can exhibit phytotoxic effects, harming plant growth in cases of spills or contamination. []
Q11: What are the environmental implications of using ozonized rapeseed oil in bioremediation?
A11: While ozonized rapeseed oil shows promise in bioremediation of diesel-contaminated soil, its initial application can inhibit microbial activity. This impact on soil dehydrogenase activity needs careful consideration when evaluating the overall environmental benefit of this approach. []
Q12: Can rapeseed oil be used as a base for biodiesel production?
A12: Yes, rapeseed oil is a common feedstock for biodiesel production, particularly in Europe. [] It can be converted into biodiesel through transesterification, a process that reduces its viscosity and improves its combustion characteristics. [, ]
Q13: What are the challenges of using high-erucic acid rapeseed oil in food applications?
A13: High erucic acid rapeseed oil is not typically used for human consumption due to concerns about potential health effects associated with erucic acid, a long-chain fatty acid. [, , ]
Q14: Can rapeseed oil be used as a feed ingredient for livestock?
A14: Yes, rapeseed oil, particularly low-erucic acid varieties, is used as a feed ingredient for livestock and poultry. Its fatty acid profile can influence the fatty acid composition of meat and eggs. [, ]
Q15: Can rapeseed oil be chemically modified to produce high-functionality polyols?
A15: Yes, rapeseed oil can be chemically modified through epoxidation and subsequent oxirane ring-opening reactions to synthesize high-functionality polyols suitable for rigid polyurethane foam production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





